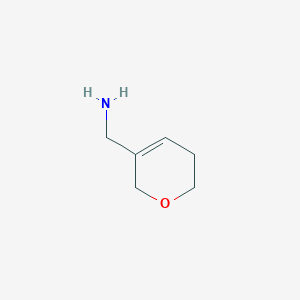

(5,6-Dihydro-2H-pyran-3-ylmethyl)-amine

Description

Properties

IUPAC Name |

3,6-dihydro-2H-pyran-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c7-4-6-2-1-3-8-5-6/h2H,1,3-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUCEWQGSWXYKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes Involving Functionalized Dihydropyrans

The dihydropyran ring can be functionalized at the 3-position with a methylamine substituent through multi-step synthetic sequences. Key approaches include:

Starting from 3,4-Dihydro-2H-pyran derivatives : The synthesis often begins with 3,4-dihydro-2H-pyran or its substituted derivatives, which undergo selective functionalization at the 3-position.

Use of Carbonyl Precursors and Subsequent Amination : For example, 5-formyl- or 5-acyl-3,4-dihydro-2H-pyran derivatives can be transformed via condensation or nucleophilic addition reactions to introduce amine functionalities.

Hydroxylamine-Mediated Transformations : Treatment of trifluoroacetylated dihydropyran derivatives with hydroxylamine hydrochloride in aqueous pyridine leads to oxime intermediates and subsequent ring transformations that can yield amine-substituted tetrahydropyran derivatives.

Catalytic and Reagent Conditions for Amination

Acid Catalysis and Lewis Acids : The use of TiCl4 as a Lewis acid catalyst facilitates the conjugate addition and ring transformations leading to functionalized dihydropyrans, which can be further converted to amines.

Base-Mediated Condensation : Potassium tert-butoxide (t-BuOK) has been employed to promote Knoevenagel condensations involving trifluoroacetylated dihydropyrans and isocyanates, leading to intermediates that upon further treatment yield amine derivatives.

Hydroxylamine Hydrochloride and Aqueous NaOH : The selective formation of oximes and subsequent dehydration to nitriles or amines is achieved by controlled use of hydroxylamine hydrochloride and base, enabling the synthesis of amine-functionalized dihydropyran compounds.

Multicomponent Reactions for Complex Heterocycles

Though focused on pyrroloisoquinoline derivatives, multicomponent reactions involving amines and heterocyclic substrates illustrate the utility of amine incorporation under mild, metal-free conditions:

Benzoic Acid-Catalyzed Reactions : Heating isatin, tetrahydroisoquinoline derivatives, and alkynes in the presence of benzoic acid in toluene yields complex amine-containing heterocycles, demonstrating the feasibility of amine functionalization in heterocyclic synthesis.

| Entry | Acid Catalyst (20 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) of Product |

|---|---|---|---|---|---|

| 1 | TFA | Toluene | 50 | 22 | 72 |

| 2 | TFA | Toluene | 80 | 18 | 81 |

| 4 | Benzoic Acid | Toluene | 80 | 18 | 84 |

| 11 | Benzoic Acid | Toluene | 90 | 16 | 86 |

This table shows that benzoic acid in toluene at 90 °C for 16 hours provides optimal yields for amine-containing heterocycles, a condition potentially adaptable for amination of dihydropyran derivatives.

Summary Table of Preparation Methods

Research Findings and Considerations

The amination of dihydropyran rings often requires careful control of reaction conditions to avoid side reactions such as acylation of hydroxyl groups or ring cleavage.

Hydroxylamine hydrochloride is a versatile reagent for introducing nitrogen functionality, but the reaction pathway can lead to oximes, nitriles, or amines depending on temperature and pH.

Organocatalytic methods provide enantioselective access to β-amino derivatives that can be cyclized to heterocycles structurally related to dihydropyran amines, expanding the synthetic toolbox for chiral amine preparation.

Multicomponent reactions under mild acid catalysis demonstrate that amine incorporation into complex heterocycles can be achieved efficiently without transition metals, offering green chemistry advantages.

Chemical Reactions Analysis

Types of Reactions: (5,6-Dihydro-2H-pyran-3-ylmethyl)-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or imines.

Reduction: The compound can be reduced to form more saturated derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while reduction may produce more saturated amines.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

(5,6-Dihydro-2H-pyran-3-ylmethyl)-amine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique pyran ring structure and amine functionality allow it to participate in various chemical reactions, including nucleophilic substitutions and reductive aminations.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The amine group acts as a nucleophile, enabling the formation of new carbon-nitrogen bonds. |

| Reductive Amination | Converts alcohols to amines using reducing agents like sodium cyanoborohydride (NaBH3CN). |

| Oxidation | The amine can be oxidized to form imines or oxides. |

Medicinal Chemistry

Potential Drug Development

The compound's amine group can interact with biological targets, making it a candidate for drug development. Research indicates that derivatives of pyran compounds have been explored for their therapeutic potential in treating various conditions.

Case Study: Therapeutic Applications

A patent (EP1203770B1) reveals that certain pyran derivatives are useful for treating conditions such as benign prostatic hypertrophy, acne vulgaris, and hirsutism due to their ability to inhibit enzymes like testosterone-5-reductase . This suggests that this compound and its derivatives could be explored for similar therapeutic effects.

| Condition | Mechanism of Action |

|---|---|

| Benign Prostatic Hypertrophy | Inhibition of testosterone metabolism |

| Acne Vulgaris | Reduction of sebaceous gland activity |

| Hirsutism | Modulation of androgen levels |

Industrial Applications

Polymer Production

In the industrial sector, this compound is utilized in the production of polymers and other materials. Its reactivity allows for the modification of polymer properties, enhancing their performance in various applications.

Table: Industrial Uses

| Application | Description |

|---|---|

| Polymer Modification | Enhances thermal stability and mechanical properties of polymers. |

| Material Synthesis | Used as a precursor for synthesizing specialty chemicals. |

Chemical Properties and Reactivity

The compound exhibits diverse reactivity due to its functional groups. It can undergo various chemical transformations which make it suitable for multiple applications.

Summary of Reactivity

- Oxidation : The amine group can be oxidized to form oxides or imines.

- Reduction : Can be reduced to yield more saturated derivatives.

- Substitution Reactions : Participates in nucleophilic substitutions to form new compounds.

Mechanism of Action

The mechanism of action of (5,6-Dihydro-2H-pyran-3-ylmethyl)-amine involves its interaction with molecular targets through its amine group. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular function .

Comparison with Similar Compounds

Methodological Considerations for Comparison

As highlighted in , structural similarity assessments rely on molecular descriptors (e.g., Tanimoto coefficients) and pharmacophore mapping. For this compound:

- Tanimoto Index : A comparison with pyran-based amines (e.g., Compound 11a) would yield a high index (>0.7) due to shared rings and amines, whereas piperidine analogues may score lower (<0.5) .

- Biological Response : The "similar property principle" suggests that dihydro-pyran-amine may share antimicrobial or surfactant-like activities with BAC-C12 or alternaric acid, but experimental validation is required .

Data Tables

Table 1: Structural and Functional Group Comparison

| Compound | Core Structure | Key Substituents | Saturation |

|---|---|---|---|

| Target Compound | Dihydro-pyran | 3-(aminomethyl) | Partial |

| Compound 11a (Molecules) | Pyran | Amino, nitrile, phenyl | Unsaturated |

| 5-(2-Methoxypyridin-3-yl) | Bipyridine | Methoxy, amine | Aromatic |

| 6-[3-(Aminomethyl)piperidine] | Piperidine | Aminomethyl, pyrimidine | Saturated |

Biological Activity

(5,6-Dihydro-2H-pyran-3-ylmethyl)-amine is an organic compound characterized by a pyran ring structure with an amine group. This unique structure allows it to interact with various biological targets, making it a candidate for drug development and other therapeutic applications. The compound's potential biological activities have been the subject of various studies, highlighting its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is C₇H₉NO, featuring a pyran ring that is crucial for its biological interactions. The presence of the amine group enhances its reactivity and ability to form hydrogen bonds with biological macromolecules.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity :

- Studies indicate that compounds related to this structure may influence apoptosis pathways, particularly through interactions with the Bcl-2 protein, which is involved in regulating cell death.

- For instance, similar pyran derivatives have demonstrated cytotoxic effects against cancer cell lines such as HCT-116 by inducing apoptosis via caspase activation .

- Antimicrobial Properties :

- Antioxidant Effects :

The primary mechanism of action for this compound appears to involve modulation of apoptotic pathways through its interaction with the Bcl-2 family of proteins. By inhibiting Bcl-2, this compound may promote apoptosis in cancer cells, thereby reducing tumor growth.

Case Studies and Research Findings

Several studies have investigated the biological activities of pyran derivatives similar to this compound:

Pharmacokinetic Properties

The pharmacokinetic properties of this compound are predicted using computational tools like SwissADME. These analyses suggest favorable characteristics such as good oral bioavailability and compliance with Lipinski's rule of five, indicating potential for effective drug formulation .

Q & A

Basic: What are the common synthetic routes for preparing (5,6-Dihydro-2H-pyran-3-ylmethyl)-amine and its derivatives?

Methodological Answer:

The synthesis of this compound and its derivatives typically involves multicomponent reactions (MCRs) under catalytic conditions. For example, a general procedure involves heating a mixture of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate in ethanol-water (1:1) with NaHSO₄ as a catalyst at 80°C . Key steps include:

- Reagent selection: Use aromatic aldehydes for structural diversity.

- Catalytic optimization: NaHSO₄ enhances reaction efficiency by promoting cyclization.

- Work-up: Precipitation in water yields nearly pure products.

A simplified reaction scheme is:

Aldehyde + Malononitrile + Ethyl acetoacetate → Cyclocondensation → Dihydropyrano[2,3-c]pyrazol-6-amine derivative

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

Characterization relies on a combination of:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular weight accuracy (e.g., [M+H]⁺ peaks).

- Infrared (IR) Spectroscopy: Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹) are critical .

Advanced: How can researchers optimize reaction conditions for synthesizing this compound under varying catalytic systems?

Methodological Answer:

Optimization involves systematic variation of:

- Catalysts: Compare Brønsted acids (e.g., NaHSO₄) vs. Lewis acids (e.g., ZnCl₂). NaHSO₄ in ethanol-water achieves 85% yield , while ionic liquids may improve regioselectivity.

- Solvents: Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction rates vs. water-containing systems .

- Temperature: Reflux conditions (80–100°C) are standard, but microwave-assisted synthesis reduces time by 50% .

Example Optimization Table:

| Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NaHSO₄ | Ethanol-water | 80 | 85 | |

| ZnCl₂ | 1,4-Dioxane | 100 | 78 |

Advanced: What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

Contradictions often arise from tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC): Resolves overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, HSQC distinguishes NH₂ protons from solvent artifacts .

- X-ray Crystallography: Provides unambiguous structural confirmation, especially for regioisomers.

- Computational Modeling: DFT calculations predict NMR chemical shifts to validate experimental data .

Advanced: How does structural variation in the pyran ring affect the coordination chemistry of this compound with transition metals?

Methodological Answer:

The pyran ring's substituents influence metal-ligand interactions:

- Electron-donating groups (e.g., -OCH₃): Enhance ligand basicity, favoring stable complexes with Cu(II) or Fe(III) .

- Steric effects: Bulky substituents (e.g., -Ph) reduce coordination sites, altering geometry (e.g., octahedral → tetrahedral).

- Case Study: Bis[(6-methylpyridin-2-yl)methyl]amine forms catalytically active Cu complexes for oxidation reactions. Analogous pyran-derived amines may mimic this behavior .

Advanced: What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

Key challenges include:

- Purification: Column chromatography is impractical at scale. Switch to recrystallization or distillation.

- Byproduct formation: Optimize stoichiometry (e.g., 1:1 aldehyde:malononitrile ratio) to minimize side reactions .

- Safety: Handle hydrazine hydrate with inert atmosphere protocols due to toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.